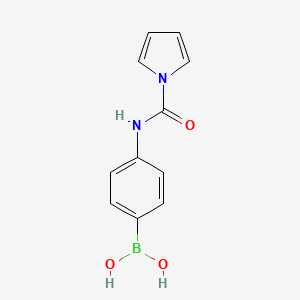

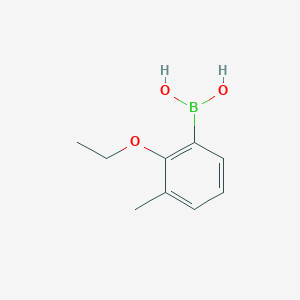

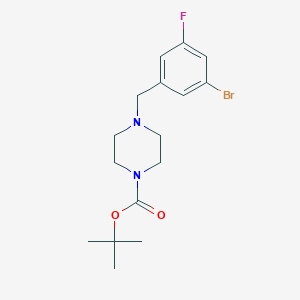

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Vue d'ensemble

Description

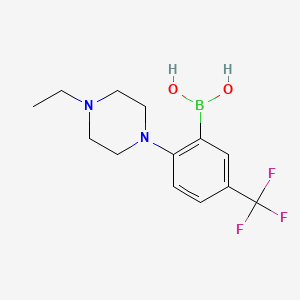

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H11BN2O3 and its molecular weight is 230.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry and Material Science

Boronic acids are pivotal in synthetic chemistry, particularly in Suzuki cross-coupling reactions, which are widely used for forming carbon-carbon bonds. For instance, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions. This derivative is notable for its applications in constructing glucose-sensing materials, operating at physiological pH levels (Das et al., 2003).

Sensor Development

Phenyl boronic acids, such as those grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrate significant potential in sensor technology. These compounds can undergo optical modulation in response to saccharide binding, showcasing a clear link between molecular structure and photoluminescence quantum yield. This property is particularly useful for saccharide recognition, highlighting the applicability of boronic acid derivatives in developing sophisticated sensing materials (Mu et al., 2012).

Biomedical Applications

In the biomedical field, boronic acids are valued for their ability to bind with diols, facilitating the development of diagnostic tools and therapeutic agents. For example, boronic acid-functionalized calix[4]pyrroles have been developed as highly sensitive electrochemical sensors for dopamine, a crucial neurotransmitter. The unique boronic acid functionality within these structures allows for nanomolar-level detection, underscoring the potential of boronic acid derivatives in medical diagnostics and treatment monitoring (Rather et al., 2022).

Advanced Material Applications

Boronic acid derivatives have also found applications in advanced materials, such as in the design of pH-sensitive dyes. Boron-phenylpyrrin dyes, which contain a central boron-containing seven-membered ring, exhibit significant color and fluorescence emission shifts upon protonation in acidic solutions. This characteristic makes them suitable as pH sensors, offering new avenues for real-time monitoring of pH changes in various environments (Chen et al., 2013).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences biochemical pathways by contributing to the formation of bioactive compounds.

Pharmacokinetics

As a research chemical, it’s primarily used in laboratory settings for synthetic purposes .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .

Propriétés

IUPAC Name |

[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXHZXUYYNQAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)